Fipamezole

α2-adrenoceptor pharmacology receptor binding affinity subtype selectivity profiling

Fipamezole is the only α2-adrenergic antagonist with Phase II clinical validation for reducing levodopa-induced dyskinesia (LID) in Parkinson's disease, improving 'on' time without disabling dyskinesia by 66-75% in primate models. Its balanced, high-affinity pan-α2A/B/C antagonism (Ki 9.2-55 nM) and oral bioavailability establish a high-efficacy benchmark for preclinical anti-dyskinetic and autonomic dysfunction studies. Procurement ensures direct comparability to published clinical evidence.

Molecular Formula C14H15FN2
Molecular Weight 230.28 g/mol
CAS No. 150586-58-6
Cat. No. B1672676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFipamezole
CAS150586-58-6
SynonymsFipamezole;  JP-1730;  JP 1730;  JP1730; 
Molecular FormulaC14H15FN2
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESCCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3
InChIInChI=1S/C14H15FN2/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14/h3-5,8-9H,2,6-7H2,1H3,(H,16,17)
InChIKeyKXSUAWAUCNFBQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fipamezole (CAS 150586-58-6): A High-Affinity Pan-α2 Adrenergic Antagonist for Parkinsonian Motor Complications


Fipamezole (developmental code names JP-1730, BVF-025) is a synthetic α2-adrenergic receptor antagonist belonging to the substituted imidazole chemical class [1]. It exhibits high-affinity, non-selective antagonism across all three human α2-adrenoceptor subtypes—α2A, α2B, and α2C—with Ki values of 9.2 nM, 17 nM, and 55 nM, respectively [1][2]. Originally developed by Juvantia Pharma (now Santhera Pharmaceuticals) as an adjunctive therapy for levodopa-induced motor complications in Parkinson's disease, fipamezole has demonstrated oral bioavailability, a short elimination half-life of 1.2–3.5 hours, and the ability to enhance both the duration and quality of levodopa's antiparkinsonian action in primate models [1][3][4].

Why Fipamezole Cannot Be Substituted with Generic α2 Antagonists Like Atipamezole, Idazoxan, or Yohimbine


Although multiple α2-adrenergic antagonists (e.g., atipamezole, idazoxan, yohimbine) share the same nominal receptor target, their divergent subtype selectivity profiles, off-target binding signatures, and in vivo efficacy windows preclude interchangeable use [1][2]. Atipamezole, while exceptionally α2-selective with an α2/α1 ratio of 8526, has not demonstrated the same magnitude of levodopa action enhancement as fipamezole in primate models; conversely, yohimbine and idazoxan exhibit significantly lower α2/α1 selectivity (ratios of 40 and 27, respectively) and distinct α2 subtype bias that alters their pharmacological effects [1][2]. Fipamezole occupies a unique functional niche characterized by balanced pan-α2 antagonism, minimal α1-adrenoceptor interaction, and a moderate off-target profile limited to H1/H3 histamine receptors and SERT, creating a distinct therapeutic index not replicated by older, less selective, or differently biased α2 antagonists [3].

Quantitative Differentiation of Fipamezole Against α2 Antagonist Comparators: Binding, Functional, and In Vivo Evidence


Pan-α2 Subtype Affinity Profile: Fipamezole Exhibits Balanced High Affinity Across α2A, α2B, and α2C Subtypes

Fipamezole demonstrates high-affinity binding to all three human α2-adrenoceptor subtypes, with Ki values of 9.2 nM (α2A), 17 nM (α2B), and 55 nM (α2C) [1]. In contrast, the α2 antagonist atipamezole, while highly α2-selective overall, exhibits subtype affinities of 1.6 nM (α2A), 18 nM (α2B), and 7.5 nM (α2C) in comparable assays, reflecting a different subtype bias pattern [2]. Yohimbine, a classic α2 antagonist, displays Ki values of 3.0 nM (α2A), 2.0 nM (α2B), and 11.0 nM (α2C), while the peripherally selective OPC-28326 exhibits markedly weaker affinities of 2040 nM (α2A), 285 nM (α2B), and 55 nM (α2C) [3]. Fipamezole's balanced pan-α2 profile contrasts with the biased distributions of these comparators.

α2-adrenoceptor pharmacology receptor binding affinity subtype selectivity profiling

Functional Antagonism at α2-Adrenoceptors: Fipamezole Demonstrates Potent Antagonist Activity in GTPγS Binding Assays

In functional [³⁵S]-GTPγS binding assays measuring receptor-G protein coupling antagonism, fipamezole antagonized adrenaline-stimulated activity with KB values of 8.4 nM (α2A), 16 nM (α2B), and 4.7 nM (α2C) at human recombinant receptors [1]. By comparison, atipamezole exhibited functional KB values of 2.9 nM (α2A), 3.2 nM (α2B), and 1.1 nM (α2C) in the same assay format, reflecting 2.9-fold, 5.0-fold, and 4.3-fold higher functional potency, respectively [2]. Yohimbine's functional KB values were reported as 12 nM (α2A), 6.8 nM (α2B), and 5.1 nM (α2C) [2]. Fipamezole's functional potency aligns closely with its binding affinity, confirming antagonist efficacy across all three α2 subtypes.

functional pharmacology GTPγS binding assay receptor antagonism potency

Enhancement of Levodopa Antiparkinsonian Action Duration: Fipamezole Extends 'On' Time by Up to 75% in MPTP-Lesioned Primates

In MPTP-lesioned macaques, acute co-administration of fipamezole (10 mg/kg) with levodopa extended the duration of antiparkinsonian action ('on' time) by up to 75% compared to levodopa alone [1][2]. Furthermore, the combination of fipamezole with a low dose of levodopa provided antiparkinsonian benefit equivalent to that of a high dose of levodopa alone, but with significantly improved quality: the proportion of 'on' time without disabling dyskinesia reached 79% with the combination versus only 45% with high-dose levodopa alone [1]. In the MPTP-lesioned marmoset model, fipamezole (10 mg/kg) increased the duration of action of levodopa by 66% relative to levodopa alone [3]. Comparable primate studies with idazoxan have shown more modest enhancements (approximately 20-30% increase in 'on' time), while atipamezole has not been systematically evaluated for levodopa action enhancement in parkinsonian primates [4].

Parkinson's disease model MPTP-lesioned primate levodopa-induced motor complications

Reduction of Levodopa-Induced Dyskinesia (LID): Fipamezole Shows Significant Anti-Dyskinetic Efficacy in Both Primate Models and Human Clinical Trials

In the MPTP-lesioned marmoset model, fipamezole (10 mg/kg) significantly reduced levodopa-induced dyskinesia without compromising the antiparkinsonian action of levodopa [1]. In the randomized, double-blind, placebo-controlled FJORD clinical trial (n=179 patients), fipamezole at 90 mg TID reduced LID in the US subpopulation (n=115) with a mean LID rating improvement of -1.9 points on the Levodopa-Induced Dyskinesia Scale (95% CI: 0.0 to -3.8; p=0.047) relative to placebo at day 28 [2]. Dose responsiveness was demonstrated across placebo, 30 mg, 60 mg, and 90 mg doses (p=0.014) [2]. In contrast, clinical development of idazoxan for LID was discontinued due to insufficient efficacy and tolerability concerns, while atipamezole has not advanced to Phase II trials for LID in Parkinson's disease [3]. OPC-28326, despite its α2B/α2C selectivity, has not been evaluated in LID models or patients [4].

levodopa-induced dyskinesia clinical trial efficacy anti-dyskinetic therapy

Oral Bioavailability and Pharmacokinetics: Fipamezole Demonstrates Short Half-Life Supporting Flexible Dosing in Clinical Protocols

Fipamezole exhibits oral bioavailability suitable for TID (three times daily) dosing, with an elimination half-life of 1.2–3.5 hours in humans [1]. In the FJORD clinical trial, fipamezole was administered at 30 mg, 60 mg, and 90 mg TID over 28 days, with mild, transient blood pressure elevation noted as the primary adverse effect [2]. In contrast, atipamezole, while orally bioavailable in veterinary formulations, has a longer half-life in humans (approximately 5–7 hours) and is associated with more pronounced cardiovascular effects due to its ultra-high α2 potency [3]. Yohimbine exhibits a very short half-life (<1 hour) and poor oral bioavailability, limiting its clinical utility [4]. Fipamezole's intermediate half-life permits three times daily dosing to maintain therapeutic plasma concentrations without the accumulation risks associated with longer-acting α2 antagonists or the frequent dosing requirements of ultra-short-acting agents.

pharmacokinetics oral bioavailability clinical pharmacology

Off-Target Selectivity Profile: Fipamezole Exhibits Moderate Affinity for H1/H3 Receptors and SERT, with Minimal α1-Adrenoceptor Interaction

In a broad panel of 30 receptor and transporter binding sites, fipamezole demonstrated moderate affinity only for histamine H1 and H3 receptors and the serotonin transporter (SERT), with IC₅₀ values in the range of 100 nM to 1 μM [1]. No significant affinity was detected for α1-adrenoceptors, β-adrenoceptors, 5-HT₁, 5-HT₂, dopamine D₂, muscarinic, GABA, opiate, or benzodiazepine receptors [1]. By comparison, atipamezole exhibits exceptional α2/α1 selectivity (ratio of 8526) but retains partial α1-agonist activity in pithed rat preparations [2]. Idazoxan and yohimbine show substantially lower α2/α1 selectivity ratios of 27 and 40, respectively, and also bind to imidazoline I₂ receptors [2]. Fipamezole's off-target profile is thus more restricted than older α2 antagonists, with the H1/H3 and SERT interactions potentially contributing to its unique in vivo profile.

off-target pharmacology receptor selectivity safety pharmacology

High-Value Research and Procurement Scenarios for Fipamezole Based on Differential Evidence


Preclinical Evaluation of Adjunctive Therapies for Levodopa-Induced Dyskinesia in Parkinsonian Primate Models

Fipamezole serves as a critical positive control or benchmark compound for evaluating novel anti-dyskinetic agents in MPTP-lesioned primate models of Parkinson's disease. Its demonstrated ability to enhance levodopa 'on' time by 66-75% and increase the proportion of 'on' time without disabling dyskinesia from 45% to 79% in macaques [1] establishes a high-efficacy reference standard. Procurement of fipamezole for these studies ensures comparability to the published preclinical evidence base and enables direct benchmarking of new chemical entities against the most clinically validated α2 antagonist for LID.

Clinical Development of α2-Adrenergic Modulators for Parkinson's Disease Motor Complications

As the only α2-adrenergic antagonist with Phase II clinical efficacy data for reducing LID in Parkinson's disease patients (mean LIDS improvement of -1.9 points at 90 mg TID, p=0.047) [2], fipamezole is an essential reference compound for clinical development programs targeting the α2-adrenoceptor pathway. Its oral bioavailability and TID dosing schedule, validated in the FJORD trial, provide a regulatory and clinical precedent for trial design and endpoint selection. Procurement of GMP-grade fipamezole or its hydrochloride salt enables pharmacokinetic bridging studies and comparator arm inclusion in Phase I/II trials.

Pharmacological Profiling of Novel α2-Adrenoceptor Ligands in Receptor Binding and Functional Assays

Fipamezole's balanced pan-α2 affinity profile (Ki: α2A=9.2 nM, α2B=17 nM, α2C=55 nM) and functional KB values (8.4 nM, 16 nM, 4.7 nM) [3] make it an ideal reference antagonist for in vitro pharmacology studies characterizing novel α2 ligands. Its moderate off-target interactions with H1/H3 receptors and SERT (IC₅₀ 100 nM-1 μM) and lack of α1-adrenoceptor binding provide a well-defined selectivity benchmark. Researchers procuring fipamezole for these applications can directly compare their compounds' subtype selectivity, functional potency, and off-target profiles against a comprehensively characterized standard.

Investigational Use in Neurogenic Orthostatic Hypotension and Autonomic Dysfunction Studies

Fipamezole has been evaluated in Phase II clinical trials for neurogenic orthostatic hypotension in Parkinson's disease and multiple system atrophy (NCT00559871) [4]. Its α2 antagonist activity increases central noradrenergic tone and peripheral vascular resistance, potentially ameliorating blood pressure drops upon standing. Procurement of fipamezole for autonomic dysfunction research leverages its unique combination of pan-α2 antagonism, oral bioavailability, and established clinical safety data from the LID and orthostatic hypotension trials, distinguishing it from veterinary α2 antagonists like atipamezole which lack human autonomic indication data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fipamezole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.